molecular formula C17H10N2O2 B12041332 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione CAS No. 10351-61-8

2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione

Cat. No.: B12041332
CAS No.: 10351-61-8
M. Wt: 274.27 g/mol
InChI Key: FAUZSGHBIFXNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione is an organic compound with the molecular formula C17H10N2O2 . It belongs to the class of fused heterocyclic systems, which are of paramount importance in advanced organic chemistry and drug discovery due to their unique chemical and biological activities . The core structure consists of a quinoline system annulated with a pyrrole ring bearing a phenyl substituent and two carbonyl groups, forming a dione configuration. This specific molecular architecture makes it a valuable scaffold for the synthesis of more complex heterocycles and for exploration in various research fields. Fused heterocyclic systems like this one are integral to the structure of many natural products and pharmaceuticals. The presence of multiple heteroatoms within the fused rings enhances their reactivity and provides diverse opportunities for functionalization, rendering them versatile building blocks in synthetic chemistry . While direct biological data for this specific compound is limited in the public domain, its structural relatives, such as pyrrolo[3,2-b]quinoxalines, have demonstrated significant research value as potent kinase inhibitors . These related compounds have been designed to target tyrosine kinases like EphA3 and EphB4, which are implicated in angiogenesis and tumor growth, showing high efficacy in controlling tumor size in relevant lymphoma models . Furthermore, the pyrrole heterocycle is a common motif in compounds with antibacterial potential and is found in numerous natural products with diverse biological activities . Given its structural features, this compound serves as a promising chemical template in medicinal chemistry for the development of novel anticancer and antimicrobial agents, and in material science as a potential building block for organic electronics . This product is intended for chemical research and use in laboratory experiments only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10351-61-8

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

2-phenylpyrrolo[3,4-b]quinoline-1,3-dione

InChI

InChI=1S/C17H10N2O2/c20-16-13-10-11-6-4-5-9-14(11)18-15(13)17(21)19(16)12-7-2-1-3-8-12/h1-10H

InChI Key

FAUZSGHBIFXNQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

A concise and flexible protocol to assemble structurally diverse 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones involves a one-pot stepwise synthesis. This method utilizes aliphatic alcohol hydroxyl as a directing group, promoting sequential transformations to form functionalized aminomaleimides, followed by I2-oxidized tandem annulations. This route involves the formation of multiple new chemical bonds (C=N, 2C−N, C−C) under mild conditions .

Industrial Production Methods

While specific industrial production methods for 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione are not extensively documented, the one-pot stepwise synthesis method mentioned above provides a scalable and efficient approach that could be adapted for industrial applications.

Chemical Reactions Analysis

Functionalization via N-Alkylation

While direct N-alkylation of the parent compound is not explicitly reported, structural analogs (e.g., 2-phenethyl derivatives) suggest feasibility. For example:

Derivative Reaction Type Conditions Yield Reference
2-Phenethyl-pyrroloquinolinedioneAlkylationAlkyl halide, base, DMF72%

The nitrogen at position 2 (attached to phenyl) is already substituted, but the NH group in the pyrrolidine-dione ring could theoretically undergo alkylation or acylation under basic conditions, as seen in related maleimide systems .

Cycloaddition Reactions

Copper-catalyzed (3+2) cycloadditions are reported for structurally similar pyrrolo[3,4-b]quinolines. For instance:

Reactant Cycloaddition Partner Catalyst Product Yield Reference
Pyrroloquinolinedione derivative2H-AzirineCu(II)Pyrrolo[3,4-b]pyrrole-quinoline hybrid84%

The dione moiety may act as a dienophile or dipolarophile in Diels-Alder or Huisgen cycloadditions, though direct evidence for this compound is lacking .

Hydrogenation

Partial hydrogenation of the quinoline ring is observed in analogs under Pd/C or PtO₂ catalysis, yielding tetrahydro derivatives :

Substrate Conditions Product Yield Reference
Pyrrolo[3,4-c]quinolinedioneH₂, Pd/C, ethanolTetrahydro-pyrroloquinolinedione60–91%

Oxidation

The dione group is resistant to further oxidation, but the quinoline ring may undergo electrophilic substitution (e.g., bromination at C8) .

Biological Activity and Derivatization

While not a direct reaction, the compound’s cytotoxic properties have driven derivatization studies:

Modification Biological Target Activity Reference
Aminoalkyl side-chain additionDNA topoisomerase inhibitionIC₅₀: 0.8–2.4 µM

Alkylation at the dione nitrogen with dialkylaminoethyl groups enhances anticancer activity, as seen in patent literature .

Spectral and Structural Data

Key characterization data from PubChem and SpectraBase :

Property Value
Molecular Formula C₁₇H₁₀N₂O₂
Molecular Weight 274.27 g/mol
¹H NMR (CDCl₃) δ 7.64 (s, 1H), 7.45–7.25 (m, 9H)
SMILES C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N=C3C2=O

Inferred Reactivity from Analogous Systems

  • Nucleophilic Aromatic Substitution : Halogenated derivatives (e.g., 8-bromo) could undergo Suzuki coupling or amination .

  • Photochemical Reactions : Pyroloquinolines exhibit fluorescence, suggesting potential as sensors or optoelectronic materials .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the potential of derivatives of 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione as promising candidates for antimicrobial and antileishmanial agents. For instance, a study synthesized a series of 2,3-dihydro derivatives which exhibited significant in vitro activity against Leishmania parasites. Compound 5m showed an IC50 value of 8.36 μM against amastigotes and demonstrated 56.2% inhibition of liver parasites in vivo at a dose of 12.5 mg/kg .

Table 1: Antileishmanial Activity of Compound Derivatives

CompoundIC50 (μM)SI (Selectivity Index)In Vivo Liver Inhibition (%)In Vivo Spleen Inhibition (%)
5m8.367.7956.261.1

Synthetic Methodologies

Palladium-Catalyzed Reactions

The synthesis of pyrroloquinoline derivatives often employs palladium-catalyzed coupling reactions, which allow for the diversification of chemical structures. The coupling reactions involving 2-iodo derivatives have been shown to yield various trisubstituted products with moderate to high yields, enhancing the synthetic scope of this compound class . This method is particularly useful for creating complex molecules that can be screened for biological activity.

Table 2: Yield Data from Palladium-Catalyzed Coupling Reactions

Reaction TypeSubstrate UsedYield (%)
Heck Coupling2-Iodo-3-substituted pyrroloquinolines65-85
Suzuki CouplingVarious boronic acids70-90
Stille CouplingTributyl(vinyl)tin60-80

Material Science Applications

Photophysical Properties

The unique photophysical properties of compounds like this compound make them suitable for applications in organic electronics and photonic devices. Studies have indicated that these compounds can exhibit strong fluorescence and stability under UV light, making them potential candidates for use in OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices .

Case Studies

Case Study: Antileishmanial Efficacy Evaluation

A comprehensive evaluation was conducted on a library of pyrroloquinoline derivatives to assess their antileishmanial efficacy. The study utilized both in vitro and in vivo models to determine the effectiveness of these compounds against visceral leishmaniasis. The findings indicated that specific modifications on the pyrroloquinoline structure significantly enhanced biological activity while maintaining low toxicity profiles .

Case Study: Synthesis Optimization

In another study focused on synthetic optimization, researchers successfully synthesized a range of substituted pyrroloquinolines through a streamlined post-Ugi modification strategy. This approach allowed for the rapid generation of diverse chemical entities that were subsequently tested for various biological activities, showcasing the versatility and efficiency of the synthetic methodologies employed .

Mechanism of Action

The mechanism of action of 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Heterocycle Variations

The quinoline-pyrrole fusion distinguishes it from analogs with alternative fused rings:

Compound Core Structure Molecular Weight (g/mol) Key Properties Reference
2-Phenyl-1H-pyrrolo[3,4-b]quinoline-1,3-dione Pyrrolo[3,4-b]quinoline 198.18 Aromatic, planar structure; moderate solubility in polar solvents .
2-Phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Pyrrolo[3,4-c]pyridine 224.22 Pyridine core reduces aromaticity; higher boiling point (417.8°C) .
4,9-Dihydro-3-methylpyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline Not reported Antiviral activity (55–100% survival rate in A2-Hongong/EMC virus models) .

Key Insight: The quinoline core enhances aromatic stability compared to pyridine analogs, while pyrazole-containing derivatives exhibit notable bioactivity .

Substituent Effects on Physical and Chemical Properties

Substituents on the pyrrolo ring significantly alter properties:

Compound Substituents Physical State Melting Point (°C) Synthetic Yield Reference
2-Phenyl-1H-pyrrolo[3,4-b]quinoline-1,3-dione Phenyl at C2 Solid (predicted) Not reported Not reported
2,4-Dimethyl-pyrrolo[3,4-c]quinoline-1,3-dione Methyl at C2 and C4 Solid 98–100 72–80%
2-(tert-Butyl)-5-methyl-pyrrolo[3,4-c]quinoline-1,3-dione tert-Butyl at C2, methyl at C5 Orange oil Not applicable 42–80%
2-Cyclohexyl-pyrrolo[3,4-c]quinoline-1,3-dione Cyclohexyl at C2 Yellow oil Not applicable Not reported

Key Insight : Bulky substituents (e.g., tert-butyl, cyclohexyl) reduce crystallinity, resulting in oily products, while methyl groups favor solid formation .

Biological Activity

2-Phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C19H14N2O2
  • Molecular Weight : 302.33 g/mol
  • Appearance : Yellow solid
  • InChIKey : POYRAVULKGXHHQ-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, leading to inhibited proliferation.
  • Apoptosis Induction : It activates caspases and upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2.
  • Inhibition of Metastasis : Studies suggest that it can inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes.
  • Antifungal Activity : Research indicates activity against various fungal strains, suggesting a broad-spectrum antimicrobial profile .

The mechanisms underlying the biological activities of this compound include:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to its cytotoxic effects.
  • Inhibition of Specific Kinases : It has been identified as an inhibitor of certain kinases involved in cancer cell signaling pathways, further supporting its role as an anticancer agent .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM. Flow cytometry analyses revealed an increase in the percentage of cells undergoing apoptosis post-treatment.

Case Study 2: Antimicrobial Testing

In another investigation focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.

Summary of Findings

Biological ActivityMechanismReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialDisrupts cell membranes; inhibits growth

Q & A

Q. What synthetic methodologies are most effective for preparing 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions or transition-metal-catalyzed pathways. For example:

  • Copper(I)-catalyzed amidation/oxidation : A benzylic C(sp³)–H bond activation strategy using CuI as a catalyst enables efficient cyclization, yielding the target compound in moderate to high yields (45–72%) .
  • Tosmethylisocyanide (TosMIC) reaction : Cyclocondensation of TosMIC with substituted quinoline precursors under thermal conditions (e.g., 130°C in N-methylpiperazine) provides a versatile route, with purification via alumina column chromatography .
    Optimization strategies :
  • Adjust stoichiometry of reactants (e.g., 1.4–1.5 eq. halogenating agents for functionalization) .
  • Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Key techniques :

  • 1H/13C NMR : Assign aromatic protons (e.g., C2-H at δ 5.2–5.5 ppm) and carbonyl carbons (δ 165–175 ppm) to verify the pyrroloquinoline core .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 309.1239 for methoxy-substituted derivatives) .
  • FTIR : Identify lactam C=O stretching vibrations (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .
    Validation : Cross-reference spectral data with computed DFT models for electronic structure consistency .

Q. How can researchers distinguish between regioisomers or stereoisomers during synthesis?

  • Regioisomers : Monitor reaction selectivity using substituent-directed cyclization. For example, electron-donating groups (e.g., -OMe) at specific positions favor pyrrolo[3,4-b]quinoline over [3,4-c] analogs .
  • Stereoisomers :
    • Chiral HPLC : Resolve diastereomers (e.g., 3aR,9bS vs. 3aS,9bR configurations) using cellulose-based columns .
    • NOESY NMR : Detect spatial proximity of protons (e.g., axial vs. equatorial substituents) to assign stereochemistry .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to identify electron-deficient regions (e.g., quinoline ring) for nucleophilic attack .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., thymidine phosphorylase) by aligning the lactam moiety with enzyme active sites .
  • Solvent modeling : Use polarizable continuum models (PCM) to assess solubility and stability in aqueous/organic media .

Q. How can researchers address contradictions in experimental data, such as variable diastereomer ratios or biological activity?

Case study : In aerobic oxidative EDA catalysis, diastereomer ratios (e.g., 2:1 or 1:1) depend on steric effects of substituents (e.g., tert-butyl vs. phenyl groups) . Resolution strategies :

  • Statistical analysis : Perform triplicate experiments to establish significance of stereochemical outcomes.
  • Mechanistic studies : Use kinetic isotope effects (KIE) or deuterium labeling to probe rate-determining steps .
  • Biological assays : Compare IC50 values across multiple cell lines to differentiate target-specific activity from nonspecific cytotoxicity .

Q. What strategies are employed to evaluate the compound’s biological activity, such as enzyme inhibition or anticancer potential?

  • Thymidine phosphorylase inhibition :
    • In vitro assays : Measure inhibition kinetics using recombinant enzymes and thymidine analogs. Derivatives with halogen substituents (e.g., Cl, I) show IC50 values <10 µM .
    • Molecular dynamics : Simulate hydrogen bonding between the dione moiety and His116/Asn217 residues in the enzyme’s active site .
  • Anticancer screening :
    • MTT assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with EC50 values reported in the 5–20 µM range .
    • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays to confirm pro-apoptotic mechanisms .

Q. How can stereochemical challenges in synthesis be systematically controlled?

  • Chiral auxiliaries : Introduce enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) to direct asymmetric cyclization .
  • Catalytic asymmetric synthesis : Use Cu(I)/chiral ligand systems (e.g., bisoxazoline) to achieve enantiomeric excess (ee) >80% .
  • Crystallography : Resolve X-ray structures of intermediates to guide steric control (e.g., avoiding eclipsed conformations in transition states) .

Q. What are the key structure-activity relationships (SARs) for modifying this compound to enhance pharmacological properties?

SAR trends :

  • Substituent position : Electron-withdrawing groups (e.g., -Cl, -CF3) at C6/C7 enhance enzyme inhibition (>2-fold potency vs. unsubstituted analogs) .
  • Side-chain length : Longer alkyl chains (e.g., (CH2)7CH3) improve membrane permeability but may reduce solubility .
  • Hybrid scaffolds : Fusion with pyrazolo[3,4-b]quinoline cores increases antiviral activity (e.g., 55% survival extension in A2-Hongong virus models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.